

# Imidazo[1,2-a]pyridine-8-carbonitrile: A Scaffolding for Novel Therapeutics

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## Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-8-carbonitrile*

Cat. No.: *B172539*

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## An In-depth Technical Guide on Potential Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.<sup>[1][2][3]</sup> This bicyclic system is a key component in several marketed drugs, highlighting its therapeutic potential.<sup>[2][3]</sup> Modifications to this core, particularly the inclusion of a carbonitrile group at the 8th position, have led to the discovery of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of **imidazo[1,2-a]pyridine-8-carbonitrile** and its derivatives, with a focus on oncology and infectious diseases.

## Oncological Targets

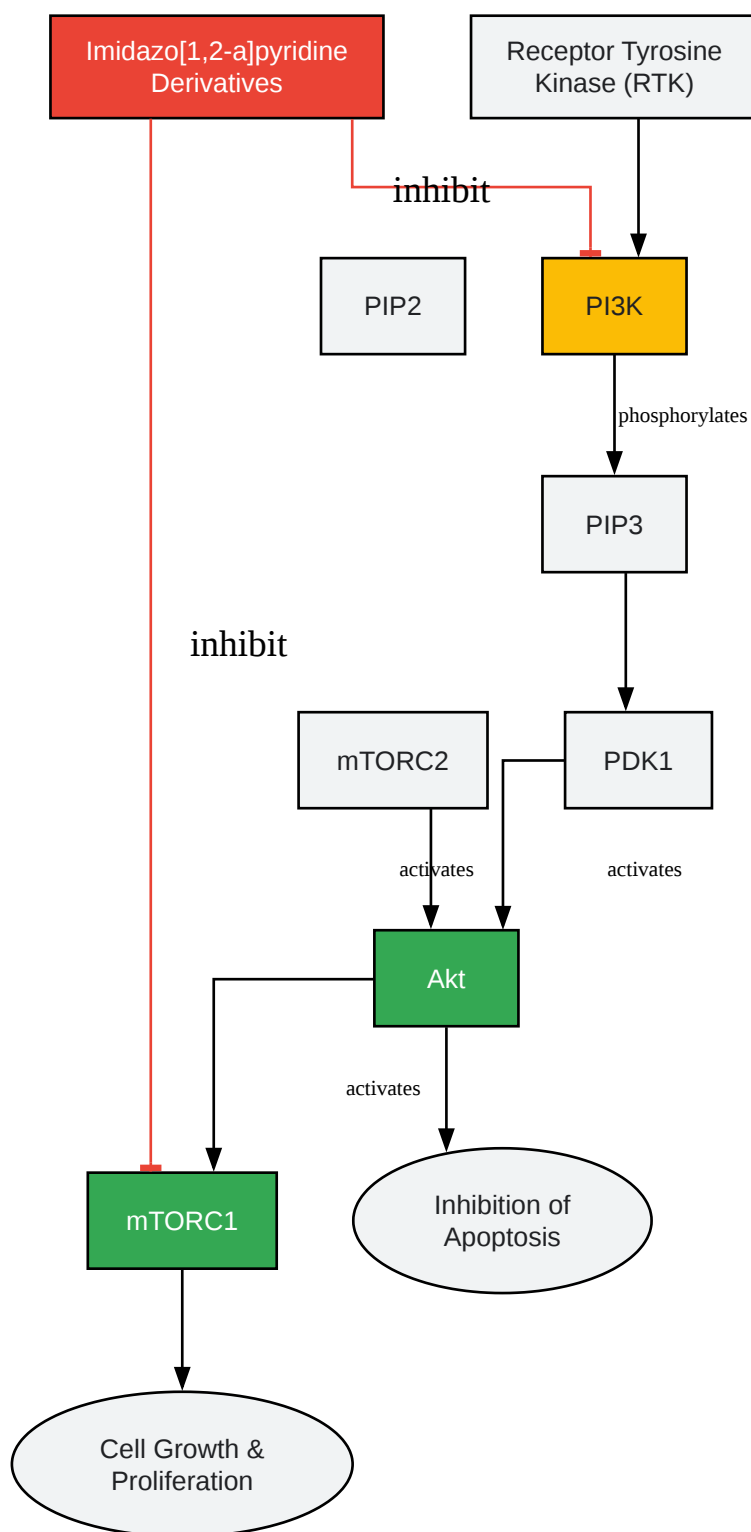
The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of anticancer agents, with derivatives showing activity against a multitude of targets crucial for cancer cell proliferation, survival, and migration.<sup>[4][5][6]</sup>

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

- **PI3K/mTOR Dual Inhibitors:** One derivative, compound 15a, has been identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic

properties.[7]

- **PI3K $\alpha$  Selective Inhibitors:** Another series of derivatives has shown potent and selective inhibition of PI3K $\alpha$ , with one compound exhibiting an IC<sub>50</sub> of 2 nM.[8] Further optimization led to the discovery of a thiazole derivative with an IC<sub>50</sub> of 0.0028  $\mu$ M for p110 $\alpha$ , the catalytic subunit of PI3K $\alpha$ . [9]
- **Akt/mTOR Inhibition:** Certain imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation of both Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8] This inhibition of the PI3K/Akt/mTOR pathway has also been observed in breast cancer cells.[4][5]



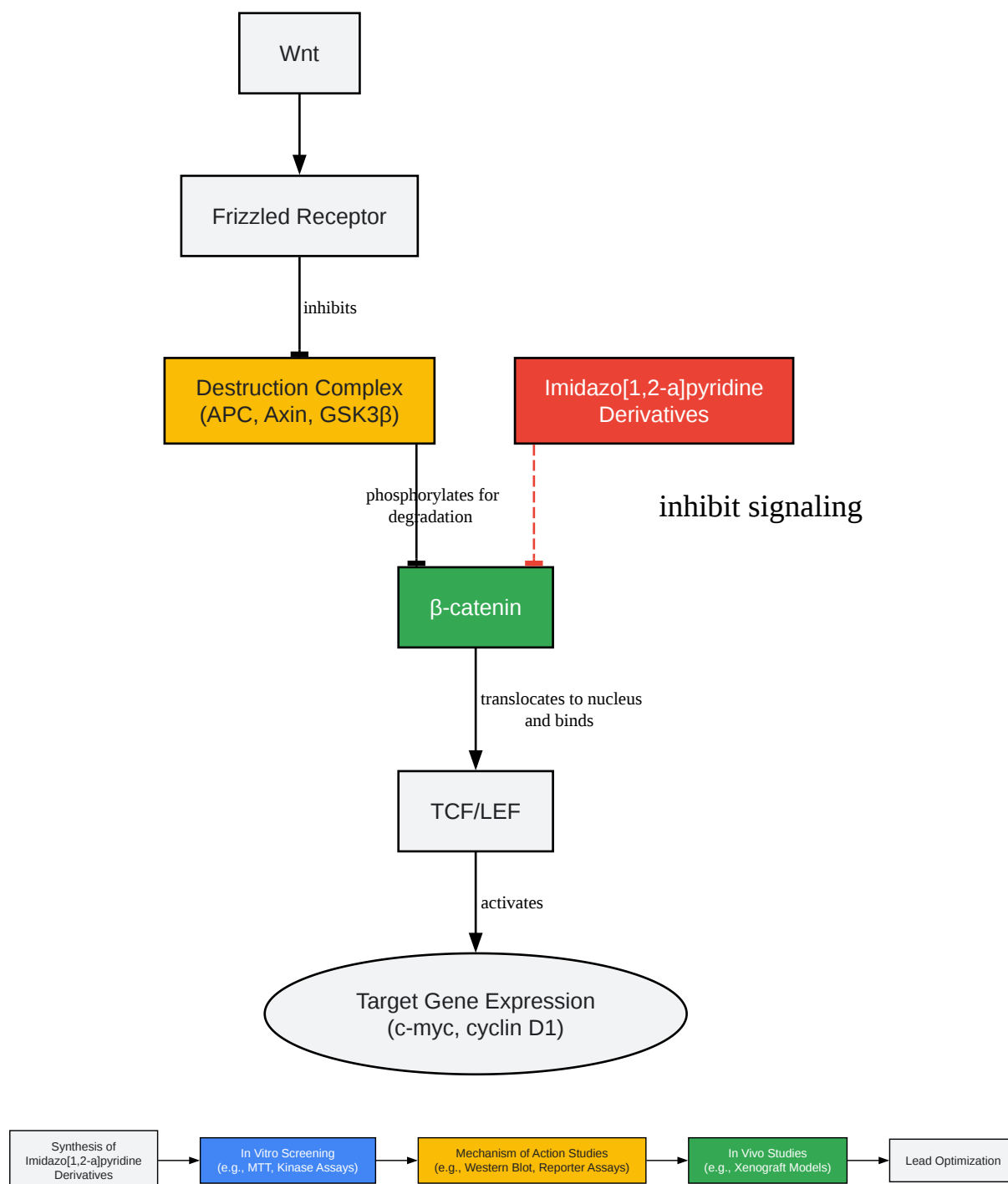
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Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Derivatives of 5,7-diaryl**imidazo[1,2-a]pyridine-8-carbonitrile** have been designed as antitubulin agents that target the colchicine binding site.[\[10\]](#) One promising lead compound, 7e, demonstrated significant antiproliferative activity with IC<sub>50</sub> values in the double-digit nanomolar range, superior to combretastatin A-4 (CA-4).[\[10\]](#) Immunofluorescence staining and colchicine competitive binding assays confirmed that this compound disrupts microtubule dynamics by binding to the colchicine site on tubulin.[\[10\]](#)

The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors of KRAS G12C, a common oncogenic mutation.[\[11\]](#) Compound I-11 was identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells.[\[11\]](#) This highlights the potential of this scaffold in developing targeted covalent inhibitors for previously "undruggable" targets.[\[11\]](#)

The Wnt/ $\beta$ -catenin signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[\[12\]](#) Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[\[12\]](#) These compounds act independently of GSK-3 $\beta$  and have shown efficacy in a Wnt-reporter zebrafish model.[\[12\]](#)



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## References

- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF- $\kappa$ B/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110 $\alpha$  inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/ $\beta$ -catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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